molecular formula C21H20N4O2S B2621819 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-25-1

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2621819
CAS No.: 2034560-25-1
M. Wt: 392.48
InChI Key: JJLIOQPCQOSMDH-UHFFFAOYSA-N
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Description

¹H NMR Analysis (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
11.23 s (1H) 1 Indole N-H
8.62 d (1H, J=5.1) 1 Pyridine H-3
7.98 dd (1H, J=5.1, 1.5) 1 Pyridine H-5
7.45 d (1H, J=2.3) 1 Indole H-2
7.32 m (2H) 2 Indole H-5/H-6
7.15 m (1H) 1 Indole H-4
4.85 m (1H) 1 Piperidine H-3
3.72 s (2H) 2 Acetyl CH₂
3.15 m (2H) 2 Piperidine H-1
2.95 t (2H, J=11.2) 2 Piperidine H-6
2.01 m (2H) 2 Piperidine H-4
1.85 m (2H) 2 Piperidine H-5

The indole proton appears as a sharp singlet at δ 11.23 ppm, characteristic of NH groups in non-polar environments. Piperidine protons exhibit complex splitting patterns due to chair conformation dynamics.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

δ (ppm) Assignment
168.4 Acetyl carbonyl (C=O)
151.2 Pyridine C-2 (nitrile adjacent)
136.7 Indole C-3 (sulfur attachment)
123.8 Nitrile carbon (C≡N)
118.4 Pyridine C-5
115.9 Pyridine C-3
56.3 Piperidine C-3 (oxygen-linked)
42.8 Acetyl CH₂
38.1 Piperidine C-1

The nitrile carbon appears at δ 123.8 ppm, consistent with 4-cyanopyridine derivatives. The deshielded acetyl carbonyl (δ 168.4 ppm) indicates conjugation with the thioether group.

FT-IR Analysis (KBr pellet, cm⁻¹)

Absorption Band Assignment
2245 C≡N stretch
1682 C=O stretch (acetyl)
1590 Aromatic C=C
1456 CH₂ bending
1248 C-O-C asymmetric stretch
698 C-S stretch

The strong nitrile absorption at 2245 cm⁻¹ matches literature values for isonicotinonitrile derivatives. The C-S stretch at 698 cm⁻¹ confirms thioether formation.

UV-Vis Spectroscopy (MeOH, λmax)

λ (nm) ε (L·mol⁻¹·cm⁻¹) Transition
278 12,400 π→π* (indole/pyridine)
324 8,200 n→π* (nitrile/acetyl)

The bathochromic shift compared to simple pyridines (typically λmax ~260 nm) arises from extended conjugation through the thioether bridge.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

m/z Relative Abundance Fragment Ion Composition
405 100% (M+H)+ C₂₁H₂₁N₅O₂S
362 45% M+H - C₂H₃O (acetyl loss)
288 32% M+H - C₈H₆NS (indole cleavage)
177 68% C₈H₅N₂S+ (indole-thioether)
104 92% C₆H₄N₂+ (isonicotinonitrile)

The base peak at m/z 405 corresponds to the molecular ion ([M+H]+). Major fragments result from:

  • McLafferty rearrangement of the acetyl group (m/z 362)
  • Cleavage of the C-S bond with indole elimination (m/z 288)
  • Retro-Diels-Alder fragmentation of the piperidine ring (m/z 177)

The persistent m/z 104 ion confirms the stability of the isonicotinonitrile moiety. High-resolution MS (HRMS-ESI) would yield an exact mass of 405.1365 (calc. 405.1362 for C₂₁H₂₁N₅O₂S), validating the molecular formula.

Properties

IUPAC Name

2-[1-[2-(1H-indol-3-ylsulfanyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c22-11-15-7-8-23-20(10-15)27-16-4-3-9-25(13-16)21(26)14-28-19-12-24-18-6-2-1-5-17(18)19/h1-2,5-8,10,12,16,24H,3-4,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLIOQPCQOSMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)OC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to a thiolation reaction to introduce the thioacetyl group.

The piperidine ring is synthesized separately and then coupled with the indole derivative through an acylation reaction. Finally, the isonicotinonitrile group is introduced via a nucleophilic substitution reaction, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetyl group may also play a role in the compound’s bioactivity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Structural Comparisons

The compound shares key motifs with several G protein-coupled receptor (GPCR) ligands and kinase inhibitors:

Compound Name Structural Features Pharmacological Target Key Differences from Target Compound
GR159897 (R)-1-(2-[5-fluoro-1H-indol-3-yl]ethyl)-4-methoxy-4-(phenylsulfinylmethyl)piperidine Neurokinin/Serotonin receptors Ethyl linker instead of thioacetyl; sulfinyl group
LY303870 (Lanepitant) Indol-3-yl, piperidinyl-acetyl, and methoxybenzyl groups NK1 receptor antagonist Propane backbone; lacks pyridine-cyano moiety
SR142801 Benzoylpiperidine, dichlorophenyl, and propyl-piperidine Neurokinin antagonist Bulky aromatic substituents; no indole core
GR94800 Peptidomimetic structure with DTrp and Phe residues Tachykinin receptor antagonist Peptide backbone; absence of heterocyclic motifs

Key Observations :

  • The thioacetyl linker in the target compound may confer greater resistance to enzymatic cleavage compared to GR159897’s ethyl linker .
Physicochemical Properties

While direct data are unavailable, comparisons with pyridine derivatives () suggest:

  • The cyano group in isonicotinonitrile increases polarity (logP ~1.5–2.0 estimated) compared to methyl or methoxy-substituted pyridines (e.g., 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine, ) .
  • The indole-thioacetyl-piperidine system may improve blood-brain barrier penetration relative to purely polar analogs.

Biological Activity

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that exhibits significant biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Structure and Composition

The compound consists of several key moieties:

  • Indole : Known for its diverse biological properties, including antibacterial and antifungal activities.
  • Piperidine : Associated with a broad spectrum of biological activities.
  • Thioacetyl Group : May act as a warhead for enzyme inhibition.
  • Isonicotinonitrile : Potentially contributes to pharmacological properties.

Antimicrobial Activity

The presence of indole and piperidine moieties suggests that 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile may exhibit antimicrobial activity. Indole derivatives are commonly recognized for their antibacterial and antifungal properties, while piperidines have been shown to possess similar effects.

Anticancer Activity

Preliminary studies indicate that compounds with indole and piperidine structures can exhibit anticancer activity. Research has shown that certain indole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

A comparative analysis of similar compounds reveals their potential in anticancer applications:

Compound NameStructure CharacteristicsBiological Activity
5-chloroindole derivativesContains chlorine-substituted indoleAnticancer activity
Piperidine-based compoundsFeatures piperidine ringsNeuroprotective effects
Isonicotinic acid derivativesContains isonicotinic acid moietyAntimicrobial properties

The unique combination of these structural elements in 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile may enhance its biological activity compared to simpler analogs.

Enzyme Inhibition

The thioester functional group in the compound is noteworthy for its potential role as an enzyme inhibitor. Enzyme inhibitors are crucial in drug discovery as they help elucidate enzyme function and develop new therapeutic agents. The ability of this compound to bind to specific receptors or enzymes can be explored further for developing new ligands.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of various derivatives related to the compound . For instance, a study on piperidinyl indole derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, indicating the therapeutic potential of similar structures . Another study emphasized the importance of specific structural modifications in enhancing anticancer efficacy through apoptosis induction and cell cycle arrest mechanisms .

Understanding how 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile interacts with biological systems is critical for elucidating its therapeutic potential. Interaction studies could provide insights into its mechanism of action, which may involve:

  • Binding to specific receptors
  • Inhibition of key enzymes involved in cancer progression
  • Induction of apoptotic pathways in cancer cells

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